N-(4-羟基苯基)-2-(甲硫基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

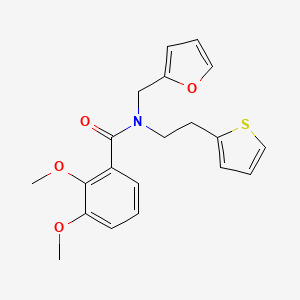

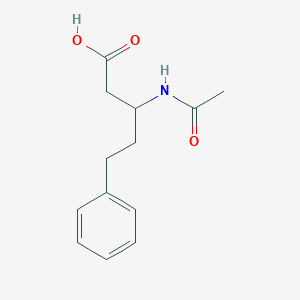

N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide, also known as Paracetamol, is a widely used anti-pyretic drug . It is an organic compound with the molecular formula C8H9NO2 .

Synthesis Analysis

The synthesis of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide involves a reaction between the drug and diperiodatocuprate (III) in an alkaline medium . The reaction exhibits 1:4 stoichiometry (paracetamol: DPC) and is of first order in [DPC] and has less than unit order in [PAM] and negative fractional order in [alkali] .Molecular Structure Analysis

The molecular structure of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide can be determined using various techniques such as IR, NMR, and GC-MS . The molecular weight of the compound is 0 .Chemical Reactions Analysis

The oxidation reaction of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide in an alkaline medium proceeds via a DPC-paracetamol complex, which decomposes slowly in a rate-determining step followed by other fast steps to give the products .Physical And Chemical Properties Analysis

N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide is a solid powder-like substance that is soluble in organic solvents such as ethanol and ether but has poor solubility in water .科学研究应用

动力学和机理研究

对乙酰氨基酚被高碘酸铜 (III) (DPC) 在碱性介质中氧化的研究已经进行了广泛的调查 。该反应通过 DPC-对乙酰氨基酚络合物进行,该络合物在速率决定步骤中缓慢分解。研究人员已经使用点测试、红外光谱、核磁共振和气相色谱-质谱法鉴定了主要产物。与该反应相关的活化参数和热力学量也已经确定。

固态化学

最近的研究探索了对乙酰氨基酚的固态性质。 例如,对乙酰氨基酚与吸湿性水果生物聚合物的二元固体体系的特征进行了研究 。这些研究调查了药物释放特性、机械性能和稳定性。

晶体生长和性质

对乙酰氨基酚硝酸盐晶体已经对其生长、振动、光学和抗菌性能进行了研究 。了解晶体结构和性质有助于药物制剂和稳定性。

作用机制

Mode of Action

The mode of action of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide involves its interaction with diperiodatocuprate (III) (DPC) in an alkaline medium . The reaction exhibits a 1:4 stoichiometry (N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide: DPC). The reaction is of first order in [DPC] and has less than unit order in [N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide] and negative fractional order in [alkali] .

Biochemical Pathways

The oxidation reaction in the alkaline medium proceeds via a DPC-N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide complex, which decomposes slowly in a rate-determining step followed by other fast steps to give the products . The intervention of free radicals was observed in the reaction .

Result of Action

The main products of the reaction were identified by spot test, IR, NMR, and GC-MS . The reaction constants involved in the different steps of the mechanism are calculated . The activation parameters with respect to the slow step of the mechanism are computed and discussed, and thermodynamic quantities are also determined .

Action Environment

The action of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide is influenced by the alkaline environment . The reaction between DPC and N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide in the alkaline medium exhibits a specific stoichiometry . The reaction is of first order in [DPC] and has less than unit order in [N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide] and negative fractional order in [alkali] .

未来方向

属性

IUPAC Name |

N-(4-hydroxyphenyl)-2-methylsulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-13-6-9(12)10-7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVNIYSZEGCSPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)NC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2403332.png)

![(2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenyl)phenyl]sulfon yl}amine](/img/structure/B2403333.png)

![Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole](/img/structure/B2403335.png)

![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403337.png)

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2403342.png)